molecular formula C14H15NO B072431 4-Benzyloxy-N-methylaniline CAS No. 1142-18-3

4-Benzyloxy-N-methylaniline

Cat. No. B072431
CAS RN: 1142-18-3
M. Wt: 213.27 g/mol
InChI Key: BCSUDKSCMABXKY-UHFFFAOYSA-N
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Description

4-Benzyloxy-N-methylaniline is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.27 . It is also known by other synonyms such as N-Methyl-4-benzyloxy-anilin .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-N-methylaniline consists of a benzene ring attached to an oxygen atom (benzyloxy), which is further connected to another benzene ring. This second benzene ring is attached to a nitrogen atom that is bonded to a methyl group .


Physical And Chemical Properties Analysis

4-Benzyloxy-N-methylaniline has a boiling point of 204-206°C and a density of 1.066 g/mL at 25°C . Its refractive index is 1.6040 .

Scientific Research Applications

  • Rat Liver Microsomal Metabolism :

    • Research on 2-halogenated 4-methylanilines (similar in structure to 4-Benzyloxy-N-methylaniline) showed that these compounds undergo metabolism in rat liver microsomes, forming products such as benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines. This study is significant in understanding the metabolic fate of such compounds in biological systems (Boeren et al., 1992).
  • Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease :

    • A study developed radiofluoro-pegylated phenylbenzoxazole derivatives, structurally related to 4-Benzyloxy-N-methylaniline, for potential use in PET imaging of cerebral β-amyloid plaques in Alzheimer's disease. These compounds showed high affinity for Aβ aggregates and could differentiate between Alzheimer's patients and healthy individuals in imaging studies (Cui et al., 2012).
  • Investigation of Phase Transitions in Liquid Crystals :

    • Research on homologues of 4-(4′-n-alkyloxy-benzoyloxy) benzylidene-2″-methylaniline (structurally similar to 4-Benzyloxy-N-methylaniline) investigated the smectic A—nematic and nematic—isotropic phase transitions in liquid crystals. The study employed techniques like differential scanning calorimetry and thermal microscopy to characterize these transitions, contributing to the understanding of liquid crystal technology (Alapati & Saran, 1991).
  • Conversion of Benzylic Azides into N-Methylanilines :

    • A synthesis method was developed for converting benzylic azides into N-methylanilines in the presence of a Bronsted or Lewis acid. This process is relevant in organic synthesis, providing a route to synthesize N-methylated aniline derivatives, a category to which 4-Benzyloxy-N-methylaniline belongs (López & Nitzan, 1999).

Safety and Hazards

4-Benzyloxy-N-methylaniline is classified as an irritant and dangerous for the environment . It has a flash point of >230°F . Safety phrases associated with this compound include S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S61 (Avoid release to the environment. Refer to special instructions/safety data sheets) .

properties

IUPAC Name

N-methyl-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSUDKSCMABXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584468
Record name 4-(Benzyloxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-N-methylaniline

CAS RN

1142-18-3
Record name 4-(Benzyloxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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